N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide;hydrochloride
Description
Evolution of Tetrahydronaphthalene Derivatives in Medicinal Chemistry
Tetrahydronaphthalene (tetralin) derivatives have long been prized in medicinal chemistry for their balanced lipophilicity, structural rigidity, and ability to interact with diverse biological targets. Early work in the mid-20th century focused on simple tetralin analogs, such as 1,2,3,4-tetrahydronaphthalene itself, which served as precursors to bioactive molecules. By the 1990s, researchers began exploring substituted tetralins, particularly those fused with heterocyclic or amide functionalities, to enhance target specificity and metabolic stability.
A pivotal advancement came with the discovery that tetralin-carboxamide derivatives exhibit potent interactions with cellular signaling pathways. For example, compounds like N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-carboxamide demonstrated dose-dependent inhibition of nitric oxide production in macrophages, highlighting their anti-inflammatory potential. Concurrently, tetrahydronaphthalene-based Raf kinase inhibitors emerged as promising antitumor agents, with optimized derivatives showing nanomolar inhibitory activity against B-Raf mutants. These findings underscored the scaffold’s versatility and spurred interest in structurally novel analogs.
Table 1: Key Milestones in Tetrahydronaphthalene Derivative Research
Properties
IUPAC Name |
N-[[4-(1-aminoethyl)phenyl]methyl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.ClH/c1-15(22)18-9-6-16(7-10-18)14-23-21(24)13-17-8-11-19-4-2-3-5-20(19)12-17;/h2-7,9-10,15,17H,8,11-14,22H2,1H3,(H,23,24);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGCQWKNRHJUOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CNC(=O)CC2CCC3=CC=CC=C3C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide; hydrochloride is a compound of interest due to its potential biological activities, particularly in relation to neuropharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, receptor interactions, and pharmacological effects.
Chemical Structure and Properties
The compound is classified as a member of the phenylaminotetralin family. Its molecular structure includes a tetrahydronaphthalene moiety linked to an acetamide group through a phenyl ring with an aminoethyl substituent. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2·HCl |
| Molecular Weight | 324.87 g/mol |
| IUPAC Name | N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide; hydrochloride |
| CAS Number | Not specified |
Receptor Interactions
Research indicates that compounds similar to N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide interact with various neurotransmitter receptors. Notably, studies have shown that related compounds stimulate tyrosine hydroxylase (TH) activity in rodent brain tissue. This stimulation is indicative of increased dopamine synthesis and suggests that these compounds may act on sigma receptors , which are involved in neuromodulation.
- Sigma Receptors : The compound appears to exhibit selectivity for sigma receptors, particularly sigma 3 receptors. This selectivity is crucial as sigma receptors have been implicated in various neurological conditions.
- Dopamine Receptors : The compound may also interact with dopamine D1 and D2 receptors, although its binding affinity is lower compared to sigma receptors. This interaction could enhance dopaminergic signaling pathways.
Case Studies and Research Findings
Several studies have evaluated the pharmacological effects of related compounds:
- Study 1 : A study published in Journal of Medicinal Chemistry found that specific analogs of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes increased dopamine levels in rat models by enhancing TH activity . The effects were dose-dependent and showed significant stimulation at concentrations as low as 0.1 µM.
- Study 2 : Another investigation highlighted that the trans-isomer of H2-PAT (a related compound) produced maximal stimulation of TH activity compared to other isomers. This suggests that stereochemistry plays a vital role in the biological activity of these compounds .
Summary of Biological Activity
The biological activity of N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide; hydrochloride can be summarized as follows:
- Increased Dopamine Synthesis : Through the stimulation of TH activity.
- Interaction with Sigma Receptors : Potentially leading to novel therapeutic applications in neurodegenerative diseases.
- Selective Binding Profiles : Demonstrating varying affinities for sigma versus dopamine receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares core structural motifs with several analogs, including:
Key Observations :
- LP44 replaces the aminoethylphenyl group with a piperazinehexanamide chain, enhancing 5-HT₇ receptor affinity .
- 2-Chloro-N-cyclopropyl-N-(tetrahydronaphthalen-1-yl)acetamide introduces a cyclopropyl group and chlorine, likely altering steric and electronic properties for target selectivity .
- Compound 6m incorporates a triazole ring, which may improve metabolic stability compared to the target compound’s linear aminoethyl group .
Pharmacological and Physicochemical Properties
- LP44 : Acts as a potent serotonin 5-HT₇ receptor agonist (EC₅₀ ~10 nM), with a molecular weight of 524.59 g/mol and 4 hydrogen bond acceptors .
- 2-Chloro-N-cyclopropyl-N-(tetrahydronaphthalen-1-yl)acetamide : Explored for biological target interactions; the cyclopropyl group may enhance membrane permeability .
Comparison with Target Compound :
- The aminoethylphenyl group in the target compound could confer higher basicity compared to LP44’s piperazine, affecting blood-brain barrier penetration.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from precursor molecules. A common approach includes nucleophilic substitution and amide bond formation, employing catalysts like sodium hydroxide and solvents such as ethanol or dichloromethane under reflux conditions. Temperature control (e.g., maintaining 273 K during coupling steps) and pH adjustments are critical to minimize side reactions and maximize yield . Purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt form .
Q. How can researchers optimize purification techniques for high pharmacological-grade purity?
Purification often involves a combination of solvent extraction (e.g., dichloromethane/water partitioning) and chromatographic methods. For crystalline solids, slow evaporation from solvents like methylene chloride yields high-purity crystals suitable for X-ray diffraction analysis. Monitoring purity via HPLC with UV detection (λmax ~255 nm) ensures compliance with pharmacological standards .
Q. What spectroscopic methods confirm structural integrity?
- NMR : 1H/13C NMR identifies proton environments and carbon frameworks, particularly the tetrahydronaphthalenyl and acetamide moieties.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ~381.4 g/mol for the hydrochloride salt).
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and N-H bending modes .
Q. What in vitro assays are appropriate for initial biological evaluation?
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values.
- Enzyme Inhibition : Fluorometric assays targeting receptors like kinases or proteases .
Q. How does the hydrochloride salt form affect solubility and stability?
The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vitro assays. Stability studies under varying temperatures (-20°C long-term storage recommended) and pH (1.0–7.4) should be conducted using accelerated degradation protocols with HPLC monitoring .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and stability in solvent systems?
Quantum mechanical calculations (e.g., DFT) model reaction pathways and transition states. Solvent effects are simulated using COSMO-RS to predict solubility and stability. Machine learning algorithms can further optimize solvent selection by correlating dielectric constants with experimental solubility data .
Q. What strategies resolve contradictions between theoretical and experimental bioactivity data?
- Docking Studies : Compare binding poses in target receptors (e.g., GPCRs) with experimental IC50 values.
- Meta-Analysis : Reconcile discrepancies using statistical tools (e.g., Bland-Altman plots) and validate via site-directed mutagenesis or SPR binding assays .
Q. Which catalytic systems improve stereoselectivity during synthesis?
Chiral catalysts like BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-BINAP) can enforce enantioselectivity in asymmetric hydrogenation steps. Reaction monitoring via circular dichroism (CD) ensures stereochemical fidelity .
Q. How do structural modifications influence receptor binding affinity?
Systematic SAR studies involve:
Q. What methodologies assess pharmacokinetic properties in preclinical models?
Q. How can machine learning optimize reaction parameters for scale-up?
Neural networks trained on historical reaction data (e.g., temperature, solvent polarity, catalyst loading) predict optimal conditions for yield and purity. Reinforcement learning algorithms automate parameter adjustments in flow chemistry setups .
Q. What crystallographic techniques determine 3D conformation?
Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation resolves bond angles and dihedral rotations. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing crystal packing .
Q. How to design experiments assessing off-target effects?
Q. How to correlate in vitro and in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
